molecular formula C18H18Cl2O5 B5250843 4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Cat. No.: B5250843
M. Wt: 385.2 g/mol
InChI Key: PFPWQJJBLYBXIP-UHFFFAOYSA-N
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Description

4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and methoxybenzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,5-dichlorophenol with ethylene oxide to form 2,5-dichlorophenoxyethanol. This intermediate is then reacted with another ethylene oxide molecule to produce 2,5-dichlorophenoxyethoxyethanol. Finally, this compound undergoes a reaction with 3-methoxybenzaldehyde under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Triclosan: An antibacterial compound with a dichlorophenoxy structure.

    2,4-Dichlorophenoxyethanol: An intermediate in the synthesis of various organic compounds.

Uniqueness

4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to its combination of dichlorophenoxy and methoxybenzaldehyde groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2O5/c1-22-18-10-13(12-21)2-5-16(18)24-8-6-23-7-9-25-17-11-14(19)3-4-15(17)20/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPWQJJBLYBXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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